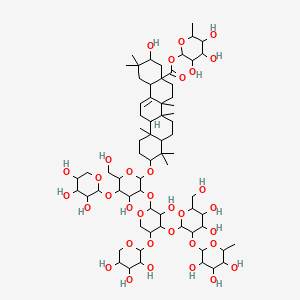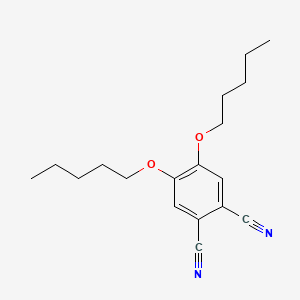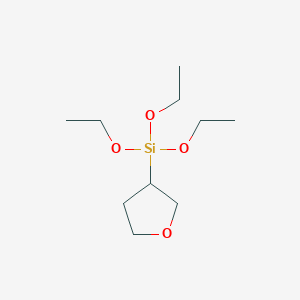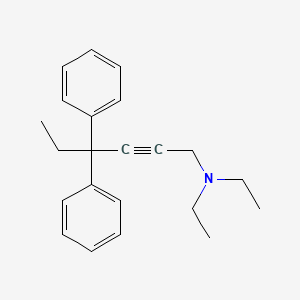![molecular formula C24H48Si3 B14271795 [(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) CAS No. 126910-06-3](/img/structure/B14271795.png)
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with ethyl groups and methylene-linked trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) typically involves the alkylation of 2,4,6-triethylbenzene with trimethylsilyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Starting Materials: 2,4,6-triethylbenzene, trimethylsilyl chloride, sodium hydride.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Procedure: The 2,4,6-triethylbenzene is dissolved in the anhydrous solvent, and sodium hydride is added to deprotonate the benzene ring. Trimethylsilyl chloride is then added dropwise, and the reaction mixture is stirred until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of [(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) involves its ability to interact with various molecular targets through its functional groups. The trimethylsilyl groups can participate in hydrophobic interactions, while the benzene ring can engage in π-π stacking with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane) can be compared with other similar compounds, such as:
[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane): Similar structure but with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
[(2,4,6-Triisopropylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane): Larger isopropyl groups result in increased steric hindrance and potentially different reactivity.
[(2,4,6-Tributylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane): Even larger butyl groups further increase steric effects and alter the compound’s physical properties.
These comparisons highlight the unique aspects of [(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane), such as its balance between steric hindrance and electronic effects, making it suitable for specific applications in material science and organic synthesis.
Eigenschaften
CAS-Nummer |
126910-06-3 |
|---|---|
Molekularformel |
C24H48Si3 |
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
trimethyl-[[2,4,6-triethyl-3,5-bis(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C24H48Si3/c1-13-19-22(16-25(4,5)6)20(14-2)24(18-27(10,11)12)21(15-3)23(19)17-26(7,8)9/h13-18H2,1-12H3 |
InChI-Schlüssel |
PAVFHDLNWZMKQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1C[Si](C)(C)C)CC)C[Si](C)(C)C)CC)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



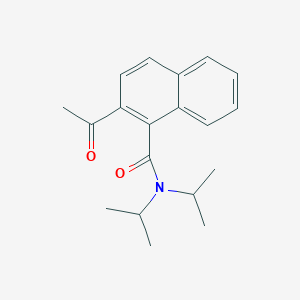
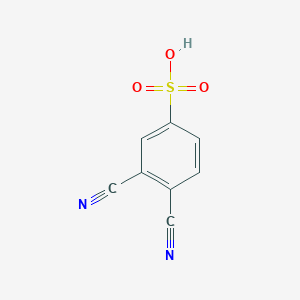
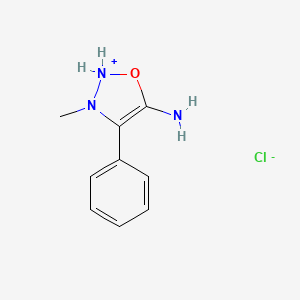
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
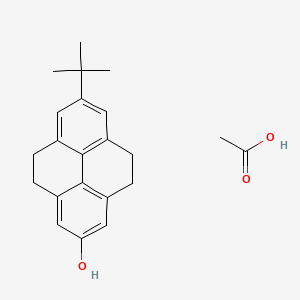
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
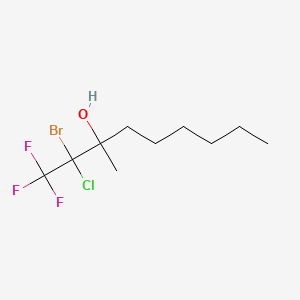
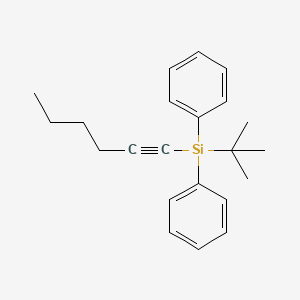
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
